![molecular formula C20H15N3O2S B300233 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B300233.png)
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
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Overview
Description
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone, also known as FPT, is a chemical compound that has been studied for its potential applications in scientific research. FPT is a triazole derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cancer cell growth and proliferation. 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone in lab experiments is its potential anticancer properties, which make it a promising candidate for further research in the field of cancer research. However, one limitation of using 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone in lab experiments is its limited solubility, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone. One direction is to further investigate its anticancer properties and potential use in cancer treatment. Another direction is to study its anti-inflammatory and antioxidant properties and potential use in the treatment of various inflammatory diseases. Additionally, future research could focus on improving the solubility and bioavailability of 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone to enhance its efficacy in lab experiments.
Synthesis Methods
The synthesis of 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone involves the reaction of 2-(phenylsulfanyl)acetophenone with 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques.
Scientific Research Applications
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has anticancer properties and can inhibit the growth of various cancer cell lines. 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
Product Name |
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone |
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Molecular Formula |
C20H15N3O2S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C20H15N3O2S/c24-17(15-8-3-1-4-9-15)14-26-20-22-21-19(18-12-7-13-25-18)23(20)16-10-5-2-6-11-16/h1-13H,14H2 |
InChI Key |
YERIRYNFJBWVRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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